

# An In-depth Technical Guide to Tibric Acid: Discovery, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: *Tibric acid*

Cat. No.: *B3050215*

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## Abstract

**Tibric acid**, also known by its developmental code CP-18524, is a potent hypolipidemic agent that emerged from research in the 1970s.[1] As a member of the fibrate class of drugs, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ), a nuclear receptor that plays a central role in the regulation of lipid metabolism.[2] Although its development was halted due to findings of carcinogenicity in rodent models, a phenomenon later understood to be species-specific and linked to peroxisome proliferation, the study of **tibric acid** has contributed to the understanding of PPAR $\alpha$  agonism and its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **tibric acid**, including detailed experimental protocols and quantitative data to support further research in this area.

## Discovery and Historical Context

**Tibric acid**, chemically known as 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid, was developed by scientists at Pfizer, with W.L. Bencze being a key figure in the research of hypolipidemic agents during that period.[3] It was identified as a potent lipid-lowering agent, demonstrating greater efficacy than the contemporary drug, clofibrate.[1] However, its development for human use was discontinued due to the observation of liver tumors in long-term rodent studies.[4] This was a common finding for many fibrates in rodents and is now

largely attributed to a massive proliferation of peroxisomes, a response that is not observed in humans.[5]

## Physicochemical Properties

A summary of the key physicochemical properties of **tibric acid** is presented in Table 1.

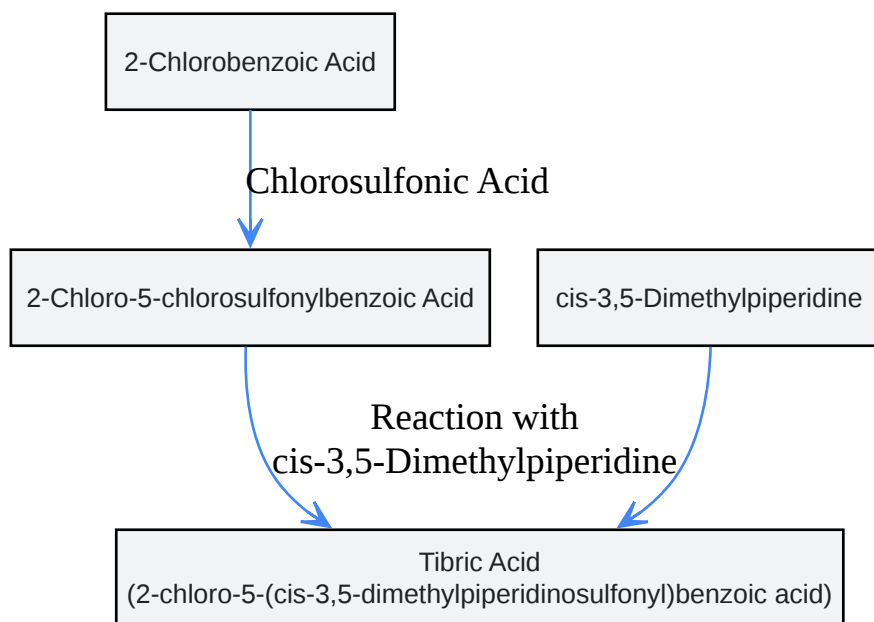
Property	Value	Source
IUPAC Name	2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid	PubChem
Molecular Formula	C <sub>14</sub> H <sub>18</sub> ClNO <sub>4</sub> S	PubChem
Molecular Weight	331.8 g/mol	PubChem
CAS Number	37087-94-8	PubChem

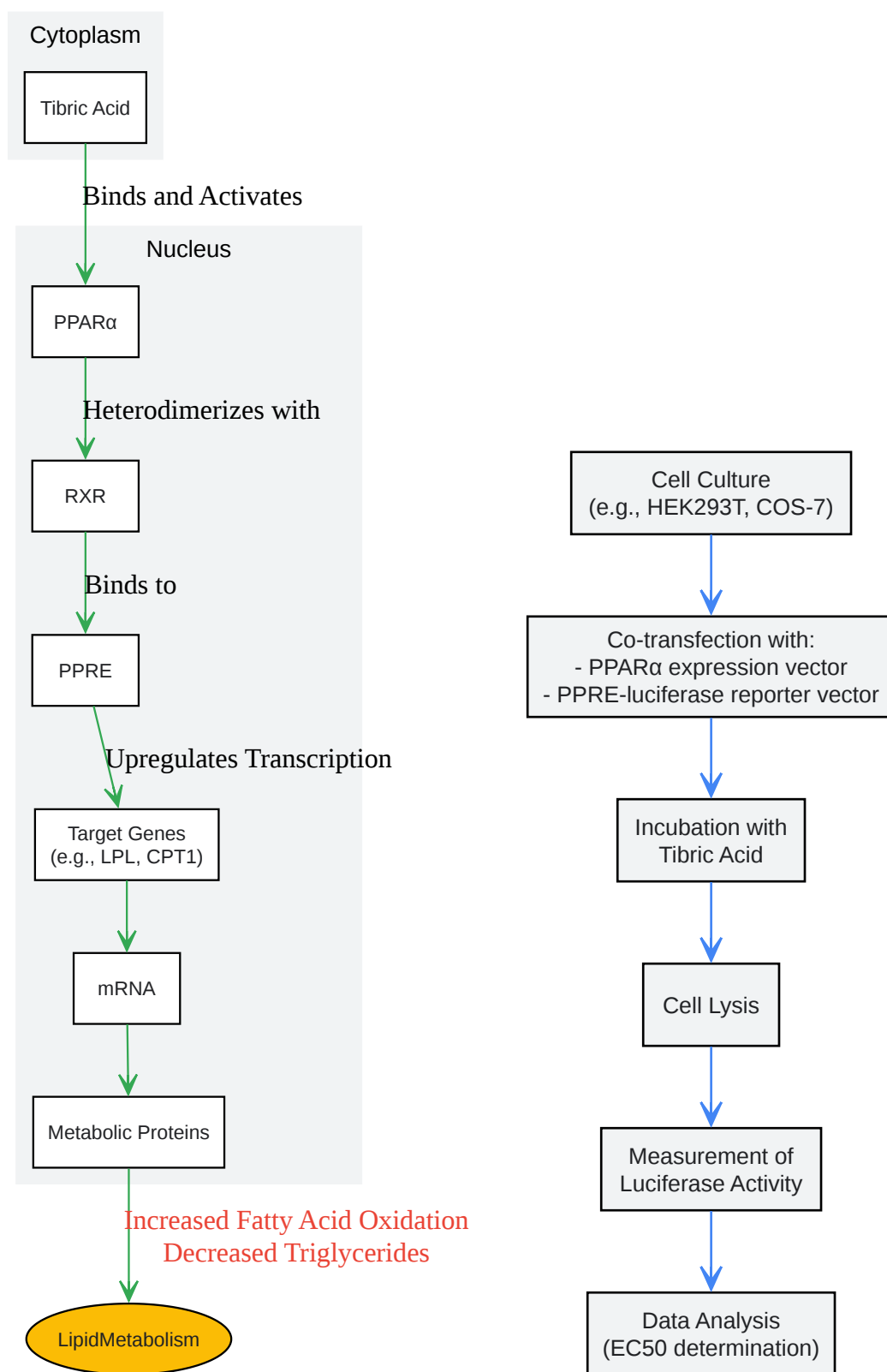
Note: Experimentally determined values for melting point, solubility, and pKa are not readily available in the public domain. For comparison, the related compound fenofibric acid has a pKa of 4 and a log P of 3.85.[6]

## Synthesis Pathway

The synthesis of **tibric acid** involves a multi-step process starting from 2-chlorobenzoic acid. The general pathway is outlined below.

## Logical Flow of Tibric Acid Synthesis





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